molecular formula C16H11F2NO B3031387 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 301822-68-4

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B3031387
CAS No.: 301822-68-4
M. Wt: 271.26 g/mol
InChI Key: DCGPWKQMOHZUIE-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a 3-carbaldehyde group and a 3,5-difluorobenzyl substituent at the 1-position of the indole ring. This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals due to the reactivity of its aldehyde group and the stability imparted by the fluorine atoms . The 3,5-difluorobenzyl moiety is synthesized via halogen-exchange reactions from dichloronitrobenzene precursors, as described in patented methodologies . Fluorination enhances electron-withdrawing properties and metabolic stability, making this compound advantageous for further functionalization in drug development pipelines.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c17-13-5-11(6-14(18)7-13)8-19-9-12(10-20)15-3-1-2-4-16(15)19/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPWKQMOHZUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381742
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301822-68-4
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 1H-Indole-3-Carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction remains the most widely used method for introducing the formyl group at the 3-position of indole. This electrophilic substitution employs a Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Mechanism

  • Reagent Formation : DMF reacts with POCl₃ to generate the chloroiminium ion, a potent electrophile.
  • Electrophilic Attack : The indole’s electron-rich C3 position reacts with the chloroiminium ion, forming a transient intermediate.
  • Hydrolysis : Aqueous workup liberates the aldehyde group, yielding 1H-indole-3-carbaldehyde.

Optimized Protocol

  • Reagents : Indole (1 equiv), POCl₃ (1.2 equiv), DMF (2 equiv).
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Workup : Quench with ice water, neutralize with NaOH, extract with ethyl acetate.
  • Yield : 70–85%.
Table 1: Vilsmeier-Haack Reaction Optimization
Parameter Optimal Value Impact on Yield
POCl₃ Equiv 1.2 Maximizes electrophile formation
Temperature 0°C → RT Prevents side reactions
Hydrolysis Time 30 min Ensures complete aldehyde release

Step 2: N-Benzylation with 3,5-Difluorobenzyl Bromide

N-Benzylation of 1H-indole-3-carbaldehyde introduces the 3,5-difluorobenzyl group via nucleophilic substitution. Sodium hydride (NaH) in anhydrous DMF is the preferred base for deprotonating the indole’s NH group.

Reaction Mechanism

  • Deprotonation : NaH abstracts the indolic NH proton, generating a reactive indolide ion.
  • Alkylation : The indolide ion attacks 3,5-difluorobenzyl bromide, forming the N-benzylated product.

Optimized Protocol

  • Reagents : 1H-Indole-3-carbaldehyde (1 equiv), 3,5-difluorobenzyl bromide (1.2 equiv), NaH (1.5 equiv).
  • Conditions : 0°C for 30 minutes, then room temperature for 2 hours.
  • Workup : Dilute with ice water, extract with dichloromethane, purify via column chromatography.
  • Yield : 80–90%.
Table 2: N-Benzylation Reaction Optimization
Parameter Optimal Value Impact on Yield
Base NaH (1.5 equiv) Ensures complete deprotonation
Solvent Anhydrous DMF Enhances solubility of intermediates
Temperature Control 0°C initial phase Minimizes aldehyde oxidation

Alternative Synthetic Strategies

Microwave-Assisted Benzylation

Microwave irradiation reduces reaction times from hours to minutes. A trial using K₂CO₃ as a base in DMF achieved 75% yield in 15 minutes, though scalability remains a challenge.

Phase-Transfer Catalysis

Tributylammonium bromide as a phase-transfer catalyst in a biphasic system (toluene/water) yielded 70% product, but required excess benzyl bromide (2.0 equiv).

Structural Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, ArH), 7.56–7.20 (m, 3H, ArH), 5.72 (s, 2H, CH₂).
  • ¹³C NMR : δ 185.34 (CHO), 138.85 (C3), 137.43 (C7a), 124.49–112.80 (ArC).
  • HRMS : m/z calculated for C₁₆H₁₁F₂NO [M+H]⁺: 271.0809; found: 271.0808.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed ≥98% purity, with retention time = 6.2 minutes.

Challenges and Mitigation Strategies

  • Aldehyde Oxidation : The formyl group is prone to oxidation during benzylation. Strict anaerobic conditions and low temperatures are critical.
  • Regioselectivity : Competing O-benzylation is negligible (<2%) under optimized conditions due to the indole’s NH acidity.

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its indole core structure.

    Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is primarily related to its interaction with biological targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways.

    Pathways Involved: The indole core allows the compound to interact with serotonin receptors, potentially affecting neurotransmission and mood regulation. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is structurally analogous to other indole-3-carbaldehyde derivatives but differs in the substituent at the 1-position. Key comparisons include:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) LogP* Solubility (Polar Solvents)
1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde 3,5-Difluorobenzyl 287.25 3.2 Moderate (DMSO, DMF)
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde 2-(Pyrrolidin-1-yl)ethyl 272.35 2.1 High (Water, Ethanol)
4-(Morpholin-1-yl)benzaldehyde Morpholin-1-yl (benzaldehyde) 207.24 1.8 High (Water, Methanol)

*Calculated LogP values using fragment-based methods.

The 3,5-difluorobenzyl group increases lipophilicity (LogP = 3.2) compared to morpholine- or pyrrolidine-containing analogs, suggesting improved membrane permeability but reduced aqueous solubility . Fluorine atoms also enhance thermal stability and resistance to oxidative degradation, critical for storage and synthetic applications .

Biological Activity

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by an indole core substituted with a difluorobenzyl group and an aldehyde functional group, suggests a variety of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their structural modifications. In the case of this compound, the presence of the difluorobenzyl moiety may enhance its lipophilicity and ability to interact with cellular targets. Studies have shown that halogenated indoles generally exhibit increased potency against various cancer cell lines compared to their non-halogenated counterparts .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several human cancer cell lines. For instance, a study reported that related indole derivatives demonstrated cytotoxicity with IC50 values in the low micromolar range against cancer cells such as HL-60 and COLO 205 .

Table 1: Cytotoxicity Data for Indole Derivatives

CompoundCell LineIC50 (μM)
This compoundCOLO 205TBD
Related Indole DerivativeHL-600.3
Related Indole DerivativeHep3B0.7

The mechanisms through which this compound exerts its anticancer effects likely involve apoptosis induction and cell cycle arrest. Similar compounds have been shown to activate both death receptor and mitochondrial pathways leading to apoptosis in cancer cells . Additionally, the compound's ability to inhibit specific signaling pathways involved in tumor growth is under investigation.

Case Studies

A notable case study involving indole derivatives focused on their effects on apoptosis-related factors in liver injury models. Indole-3-carboxaldehyde, a related compound, was found to alleviate acetaminophen-induced liver injury by modulating oxidative stress and apoptosis pathways . This suggests that structural analogs like this compound may similarly influence apoptotic processes in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde?

The compound is typically synthesized via SN2 substitution using sodium hydride (NaH) in DMF to deprotonate indole-3-carbaldehyde, followed by reaction with 3,5-difluorobenzyl bromide. The reaction is stirred under inert conditions at room temperature for 16 hours, yielding the substituted indole-carbaldehyde . Alternative routes involve Vilsmeier-Haack formylation of 1-(3,5-difluorobenzyl)-1H-indole using POCl₃ and DMF at 80°C, followed by alkaline hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves crystal packing and confirms substituent positioning (e.g., benzyl group orientation) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of indole protons due to electron-withdrawing fluorine groups) .
  • IR spectroscopy : Confirms aldehyde C=O stretch (~1680–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What safety precautions are essential during synthesis?

  • Use inert atmosphere (N₂/Ar) for sodium hydride reactions to prevent moisture-induced side reactions .
  • Avoid inhalation of aldehydes and fluorinated intermediates; employ fume hoods and PPE (gloves, goggles) .
  • Store reagents like 3,5-difluorobenzyl bromide in cold, dry conditions to prevent degradation .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence synthetic optimization?

The 3,5-difluorobenzyl group increases electrophilicity at the indole C3 position, accelerating substitution but may reduce solubility. Key strategies :

  • Use polar aprotic solvents (DMF, DCE) to stabilize intermediates .
  • Optimize stoichiometry (1.2–1.5 equiv. benzyl halide) to counter steric hindrance from fluorine atoms .
  • Replace NaH with milder bases (e.g., K₂CO₃) in biphasic systems to minimize side reactions .

Q. How can spectroscopic data contradictions (e.g., ambiguous NOE signals) be resolved?

Cross-validation with X-ray crystallography is critical. For example, in 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, X-ray data clarified indole-benzyl dihedral angles, resolving overlapping NMR signals . Computational modeling (DFT) can also predict chemical shifts and validate assignments .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Low solubility : Recrystallize from ethanol/water mixtures or DCM/hexane .
  • Polymorphism : Screen solvents (e.g., THF, acetone) under varying temperatures to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD/SHELXL software for refinement, leveraging high-resolution data (≤1.0 Å) .

Q. How can derivatives be designed for biological activity studies?

  • Reductive amination : React the aldehyde with amines (e.g., 2,4-dimethoxybenzylamine) and NaBH₃CN to generate Schiff base derivatives for antimicrobial testing .
  • Aldol condensation : Introduce α,β-unsaturated ketones via base-catalyzed reactions for kinase inhibition assays .

Data Contradiction Analysis

Q. Why do synthetic yields vary between reported procedures (e.g., 70% vs. 90%)?

Discrepancies arise from:

  • Purification methods : Column chromatography vs. direct crystallization .
  • Reagent quality : Trace moisture in NaH or DMF reduces yield .
  • Scale effects : Milligram-scale reactions often underperform due to inefficient mixing .

Methodological Tables

Q. Table 1: Key Reaction Conditions for SN2 Substitution

ParameterOptimal ValueReference
BaseNaH (1.8 equiv.)
SolventDMF
Temperature25°C, 16 h
Benzyl Halide3,5-Difluorobenzyl bromide

Q. Table 2: Crystallization Solvent Systems

Solvent Ratio (v/v)Crystal QualityApplication
Ethanol:H₂O (3:1)NeedlesX-ray analysis
DCM:Hexane (1:2)PlatesPolymorph screening

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

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